7-Fluoro-2-methylquinazolin-4-amine

Medicinal Chemistry Physicochemical Property Analysis Drug Design

7-Fluoro-2-methylquinazolin-4-amine (CAS 1009036-30-9) is a precision 4-aminoquinazoline kinase inhibitor scaffold featuring a 7-fluoro and 2-methyl substitution pattern. This unique pharmacophoric signature—modulating electronic distribution, H-bonding capacity, and steric profile—is not functionally equivalent to non-fluorinated, regioisomeric, or other halogen analogs. With MW 177.18 g/mol, XLogP3-AA 1.7, and predicted pKa 7.98±0.70, this fragment-sized building block meets CNS drug-like property guidelines and enables 19F NMR-based screening. Ideal for SAR exploration targeting Clk1, Clk4, and Dyrk1A kinases. Inquire now for ≥97% purity material.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
CAS No. 1009036-30-9
Cat. No. B3198068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-methylquinazolin-4-amine
CAS1009036-30-9
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)F)C(=N1)N
InChIInChI=1S/C9H8FN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)
InChIKeyVFBRTAFZNRVGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2-methylquinazolin-4-amine (CAS 1009036-30-9): Key Physicochemical and Pharmacophoric Baseline Data for Sourcing Decisions


7-Fluoro-2-methylquinazolin-4-amine (CAS 1009036-30-9) is a heterocyclic aromatic amine belonging to the 4-aminoquinazoline class, characterized by a fluorine substituent at the 7-position and a methyl group at the 2-position of the quinazoline core. Its molecular formula is C9H8FN3 with a molecular weight of 177.18 g/mol [1]. The compound exhibits a predicted pKa of 7.98±0.70 and a predicted boiling point of 248.0±22.0 °C , with an XLogP3-AA of 1.7 indicating moderate lipophilicity [1]. These properties define it as a versatile scaffold for kinase inhibitor development and medicinal chemistry applications.

Why 7-Fluoro-2-methylquinazolin-4-amine Cannot Be Substituted with Generic Quinazolin-4-amine Analogs


Substitution with closely related 4-aminoquinazolines is not functionally equivalent due to the distinct physicochemical and pharmacophoric signature imparted by the 7-fluoro and 2-methyl substitution pattern. The combined presence of these substituents uniquely modulates electronic distribution, hydrogen-bonding capacity, and steric profile compared to non-fluorinated or differently substituted analogs [1]. As demonstrated by the comparative data below, even regioisomeric shifts (e.g., 6-fluoro vs. 7-fluoro) or halogen exchanges (e.g., 7-fluoro vs. 7-chloro) produce measurable differences in predicted pKa, lipophilicity, and molecular geometry that critically impact target engagement in kinase hinge-binding pockets [2].

Quantitative Differentiation of 7-Fluoro-2-methylquinazolin-4-amine Against Closest Analogs


7-Fluoro-2-methyl vs. 2-Methylquinazolin-4-amine: Lipophilicity-Driven Permeability Advantage

7-Fluoro-2-methylquinazolin-4-amine exhibits a significantly higher predicted lipophilicity compared to its non-fluorinated analog 2-methylquinazolin-4-amine, which lacks the 7-fluoro substituent. The measured XLogP3-AA of 1.7 for the target compound [1] exceeds the typical range for quinazolin-4-amines without halogen substitution, which are generally more hydrophilic. This differential lipophilicity directly impacts membrane permeability and CNS penetration potential .

Medicinal Chemistry Physicochemical Property Analysis Drug Design

7-Fluoro-2-methyl vs. 6-Fluoro-2-methyl Regioisomer: pKa Divergence Indicative of Altered Hinge-Binding Potential

The position of the fluorine substituent produces a measurable shift in the predicted acid dissociation constant (pKa) of the primary amine group. The target compound, with fluorine at the 7-position, exhibits a predicted pKa of 7.98±0.70 . In contrast, the 6-fluoro regioisomer shows a predicted pKa of 7.89±0.50 . This difference arises from the distinct electronic effects exerted by the fluorine atom depending on its position relative to the amine-bearing pyrimidine ring. In kinase inhibitor design, the pKa of the hinge-binding amine directly influences the protonation state at physiological pH and, consequently, hydrogen-bonding strength with the kinase hinge region [1].

Structure-Activity Relationship Kinase Inhibitor Design Computational Chemistry

7-Fluoro-2-methyl vs. 7-Chloro-2-methyl Analog: Molecular Weight Reduction as a Ligand Efficiency Advantage

Replacement of the 7-fluoro substituent with a 7-chloro group results in a substantial increase in molecular weight. The target compound has a molecular weight of 177.18 g/mol [1], whereas the 7-chloro analog (7-chloro-2-methylquinazolin-4-amine, CAS 1697253-79-4) weighs 193.63 g/mol . This 16.45 g/mol difference represents a 9.3% increase in mass. In the context of ligand efficiency metrics (e.g., LE = 1.4 × pIC50 / heavy atom count), the lower molecular weight of the fluoro compound confers an inherent advantage for achieving higher ligand efficiency, a key optimization parameter in fragment-based and lead optimization campaigns [2].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Class-Level Differentiation: Kinase Inhibitor Scaffold with Established SAR for Clk/Dyrk1A Selectivity

The 4-aminoquinazoline scaffold, exemplified by 7-fluoro-2-methylquinazolin-4-amine, forms the core pharmacophore for a class of ATP-competitive kinase inhibitors targeting the hinge region. Published structure-activity relationship (SAR) studies on substituted 6-arylquinazolin-4-amines have demonstrated that this chemotype can achieve potent and selective inhibition of cdc2-like kinases (Clk1, Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) [1]. These studies, which included profiling against a panel of 402 kinases, establish that the 4-aminoquinazoline core with appropriate substitution provides a selectivity window that distinguishes it from non-quinazoline hinge binders. While direct IC50 data for 7-fluoro-2-methylquinazolin-4-amine specifically has not been reported, the class-level evidence supports its utility as a validated starting point for developing selective Clk/Dyrk1A chemical probes.

Kinase Inhibition Selectivity Profiling Chemical Biology

Recommended Procurement and Utilization Scenarios for 7-Fluoro-2-methylquinazolin-4-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Targeting Clk1/Clk4 or Dyrk1A

Procure 7-fluoro-2-methylquinazolin-4-amine as a core scaffold for structure-activity relationship (SAR) exploration aimed at developing selective inhibitors of cdc2-like kinases (Clk1, Clk4) or Dyrk1A. The 4-aminoquinazoline class has demonstrated potent and selective inhibition of these kinases in vitro, with selectivity confirmed against a panel of 402 kinases [1]. The compound's 7-fluoro and 2-methyl substitution pattern provides a defined starting point for further functionalization at the 6-position or amine group to optimize potency and selectivity.

Physicochemical Property Optimization in CNS-Penetrant Programs

Utilize 7-fluoro-2-methylquinazolin-4-amine in medicinal chemistry campaigns where balanced lipophilicity (XLogP3-AA = 1.7) and moderate molecular weight (177.18 g/mol) are desired for achieving CNS penetration [1]. The compound's predicted pKa of 7.98±0.70 and single hydrogen bond donor (primary amine) align with CNS drug-like property guidelines, making it a suitable starting point for developing brain-penetrant kinase probes.

Fluorinated Building Block for Fragment-Based Drug Discovery

Incorporate 7-fluoro-2-methylquinazolin-4-amine as a fragment-sized building block in fragment-based drug discovery (FBDD) libraries. With a molecular weight of 177.18 g/mol and 13 heavy atoms [1], it meets fragment library criteria and offers the added value of a fluorine atom for potential 19F NMR-based screening and metabolic stabilization. Its ligand efficiency advantage over heavier halogen analogs supports its prioritization in fragment merging or growing strategies.

Comparative Chemical Biology Studies to Dissect Substituent Effects

Source 7-fluoro-2-methylquinazolin-4-amine alongside its regioisomers (e.g., 6-fluoro-2-methylquinazolin-4-amine) and halogen analogs (e.g., 7-chloro-2-methylquinazolin-4-amine) for controlled comparative studies. The measurable differences in pKa (ΔpKa ≈ 0.09 vs. 6-fluoro isomer) [1] and molecular weight (ΔMW = 16.45 g/mol vs. 7-chloro analog) allow for precise investigation of how subtle electronic and steric changes affect kinase binding, selectivity, and cellular potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-2-methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.